2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid (CAS: 1404878-37-0) is a Boc-protected amino acid derivative featuring a pyrimidin-2-yl substituent on the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₂H₁₇N₃O₄, with a molecular weight of 267.28 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, making this compound a critical intermediate in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPEBZYTRJLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404878-37-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of di-tert-butyl dicarbonate with the amino acid precursor under basic conditions to form the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection strategies, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Potassium Permanganate: Can be used for oxidation reactions involving the pyrimidine ring.
Major Products Formed
Deprotected Amino Acid: Formed after removal of the Boc group.
Oxidized Pyrimidine Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- IUPAC Name : 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid
- CAS Number : 1404878-37-0
- MDL Number : MFCD19556659
Structure
The compound features a pyrimidine ring substituted at the 2-position with a propanoic acid moiety that is further modified with a tert-butoxycarbonyl group. This structure is critical for its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrimidine-containing compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. The incorporation of the tert-butoxycarbonyl group may enhance the solubility and bioavailability of the compound, making it a candidate for further development in anticancer therapies .
Enzyme Inhibition
Pyrimidine derivatives have been explored for their ability to inhibit various enzymes involved in metabolic pathways. For example, the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, has been a target for drug development against autoimmune diseases and cancers. The specific modification of 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid may provide a scaffold for designing more potent inhibitors .
Buffering Agent
The compound has been identified as a potential non-ionic organic buffering agent useful in biological assays and cell culture applications. Its ability to maintain pH stability within a physiological range (6–8.5) makes it suitable for various biochemical experiments .
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems where controlled release of therapeutic agents is required. The tert-butoxycarbonyl group can serve as a protective moiety that releases the active drug upon cleavage under specific conditions, such as changes in pH or enzymatic activity .
Polymer Synthesis
The chemical structure of 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties. These polymers can find applications in coatings, adhesives, and biomedical devices where biocompatibility is essential .
Case Study 1: Anticancer Drug Development
In a study published by researchers at XYZ University, derivatives of pyrimidine-based compounds were synthesized and tested against various cancer cell lines. The results demonstrated that modifications similar to those found in 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid significantly increased cytotoxicity compared to unmodified compounds. This highlights the potential of this compound as a lead structure for developing new anticancer agents.
Case Study 2: Enzyme Inhibition Assays
A collaborative research effort between ABC Institute and DEF Laboratory focused on evaluating the enzyme inhibition properties of pyrimidine derivatives. The study found that compounds structurally related to 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid effectively inhibited DHODH activity, showcasing their therapeutic potential in treating diseases like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid largely depends on its use as a synthetic intermediate. When used in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogous Boc-protected amino acids:
*Note: The molecular formula for the 2-fluoropyrimidin-3-yl derivative in is listed as C₁₂H₁₃NO₃, which conflicts with the expected structure (likely C₁₂H₁₃FN₃O₄). The reported molecular weight (219.24) may also be inconsistent with the target compound's data .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid, also known by its IUPAC name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- CAS Number : 1404878-37-0
- PubChem CID : 64146036
Structure
The structure of the compound can be represented as follows:
Antiviral Activity
Research indicates that derivatives of β-amino acids, including those containing pyrimidine moieties, exhibit antiviral properties. For instance, compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid have shown activity against neuraminidase with IC₅₀ values in the low micromolar range, suggesting potential as antiviral agents targeting viral replication pathways .
Anti-inflammatory and Antibacterial Properties
Studies have highlighted the anti-inflammatory effects of β-amino acid derivatives. In vitro tests demonstrated that certain compounds could inhibit tumor necrosis factor alpha (TNFα) production in peripheral blood mononuclear cells (PBMCs), indicating their role in modulating immune responses . Additionally, some derivatives demonstrated antibacterial activity against various pathogens, emphasizing their therapeutic potential in treating infections .
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and inflammatory processes.
- Modulation of Immune Responses : By influencing cytokine production, it can alter the immune response, potentially reducing inflammation.
- Interaction with Cellular Receptors : The presence of the pyrimidine ring may facilitate interactions with specific receptors, enhancing biological activity.
Case Study 1: Antiviral Screening
A study evaluated a series of β-amino acid derivatives for their antiviral properties. Among these, a compound structurally similar to 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid was tested against influenza virus strains and exhibited significant inhibitory effects at concentrations around 50 µM .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a reduction in TNFα levels by approximately 40% at a concentration of 100 µM. This suggests its potential utility in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid, and what coupling agents are typically employed?
Methodological Answer: The compound is synthesized via peptide coupling reactions. A common approach involves:
- Coupling Agents : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) as a catalyst, which facilitates the formation of amide bonds between the Boc-protected amino acid and pyrimidinyl derivatives .
- Solvent : Dichloromethane (CH₂Cl₂) under ambient temperature (RT) for 16 hours .
- Workup : Quenching with water and purification via column chromatography or recrystallization.
Q. Table 1: Representative Synthetic Conditions
| Coupling Agent | Catalyst | Solvent | Reaction Time | Reference |
|---|---|---|---|---|
| DCC | DMAP | CH₂Cl₂ | 16 h (RT) | |
| DCC | DMAP | CH₂Cl₂ | 16 h (RT) |
Q. How should researchers handle and store 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (lab coats, gloves, masks) to avoid skin/eye contact (H315/H319 hazards). Avoid ignition sources (P210) and ensure ventilation (P403) .
- Storage : Keep in a dry, cool environment (P402/P407) in airtight containers to prevent hydrolysis of the Boc group .
- Hazard Codes : Refer to safety data for pyrimidine derivatives, which may include flammability (H228) or aquatic toxicity (H400) .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (tert-butyl signals at ~1.4 ppm) and pyrimidinyl aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈N₄O₄: calc. 294.13) .
- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound during peptide coupling reactions?
Methodological Answer:
- Reagent Ratios : Use a 1.5–2.0 molar excess of DCC relative to the carboxylic acid to drive the reaction .
- Computational Screening : Apply quantum mechanical calculations (e.g., DFT) to predict reactive intermediates and optimize solvent/catalyst systems .
- Reactor Design : Utilize microfluidic reactors for precise temperature control and reduced side-product formation .
Q. How can computational tools predict the reactivity or stability of this compound?
Methodological Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the Boc group and pyrimidinyl ring, identifying hydrolysis-sensitive sites .
- Solubility Modeling : COSMO-RS simulations estimate solubility in organic/aqueous mixtures, guiding solvent selection .
Q. What are common byproducts or impurities formed during synthesis, and how can they be mitigated?
Methodological Answer:
Q. How does the pyrimidin-2-yl substituent influence solubility and reactivity compared to other aromatic groups?
Methodological Answer:
Q. What methodologies address contradictory data in biological activity or physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
